{[(1H-Indol-3-yl)methyl]sulfanyl}acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
60122-35-2 |
|---|---|
Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-(1H-indol-3-ylmethylsulfanyl)acetic acid |
InChI |
InChI=1S/C11H11NO2S/c13-11(14)7-15-6-8-5-12-10-4-2-1-3-9(8)10/h1-5,12H,6-7H2,(H,13,14) |
InChI Key |
ZYOBRMAFGDNIOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CSCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Microflow Reactor Design and Optimization
A microflow reactor achieves precise control over reaction time (0.02–0.1 s) and temperature (25°C), critical for suppressing side reactions. For example, (1H-indol-3-yl)methanol (7a ) reacts with hydrobromic acid (48% w/w) in a two-step process:
-
Electrophile Generation :
The electrophile is formed within 0.02 s, minimizing decomposition.
-
Nucleophilic Substitution :
The bromide intermediate reacts immediately with mercaptoacetic acid (HS-CH-COOH) in the presence of sodium hydride (NaH) in dimethylformamide (DMF):Yields reach 93% under microflow conditions, compared to 0% in batch reactions due to oligomerization.
Key Reaction Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Reaction Time | 0.1 s | Prevents dimerization |
| Temperature | 25°C | Balances reactivity and stability |
| Solvent | DMF | Enhances nucleophilicity of thiol |
| Base | NaH | Efficient deprotonation of HS-CH-COOH |
Alkylation of Preformed Thiol Intermediates
Alternative routes focus on alkylating preformed thiols with indole-derived electrophiles. This method avoids handling unstable intermediates.
Synthesis of 2-(1H-Indol-3-yl)acetohydrazide
Ethyl 2-(1H-indol-3-yl)acetate (2 ) is synthesized by esterifying 2-(1H-indol-3-yl)acetic acid (1 ) with ethanol and sulfuric acid:
Refluxing 2 with hydrazine hydrate yields 2-(1H-indol-3-yl)acetohydrazide (3 ), a versatile intermediate.
Thiolation and Alkylation
Cyclization of 3 with carbon disulfide (CS) and ethanolic KOH produces 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol (4 ). While 4 is primarily used for S-alkylation in the original study, adapting this step to react with chloroacetic acid derivatives could yield the target compound:
This method remains theoretical but aligns with established S-alkylation protocols.
Halogenation-Saponification Strategies
Early patents describe saponification of indole-3-acetic acid esters to free acids, a strategy applicable to sulfur analogs.
Ester Synthesis and Purification
Ethyl {[(1H-Indol-3-yl)methyl]sulfanyl}acetate is synthesized via nucleophilic substitution, analogous to ethyl indole-3-acetate. Key steps include:
Saponification Conditions
Methanolic potassium hydroxide (KOH) saponifies the ester to the potassium salt, followed by acidification:
Yields exceed 80% with purity confirmed by melting point (150–155°C).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Microflow Substitution | 93 | 95 | Rapid, avoids dimerization | Requires specialized equipment |
| Thiol Alkylation | 70–88 | 90 | Uses stable intermediates | Multi-step synthesis |
| Saponification | 80 | 95 | Scalable, established protocol | Requires ester synthesis |
Challenges and Mitigation Strategies
Indole Reactivity
The 3-position of indole is prone to electrophilic attack, leading to undesired oligomers. Microflow reactors mitigate this by minimizing intermediate exposure.
Chemical Reactions Analysis
Formation of the Indole Core
The indole core is typically synthesized via Fischer indolization , where aryl hydrazines react with ketones under acidic conditions . For derivatives like 2-(1H-indol-3-yl)acetic acid, this step establishes the foundational structure for subsequent modifications.
Incorporation of the Acetic Acid Moiety
The acetic acid group is introduced via ester hydrolysis or direct synthesis from indole precursors. For example, 2-(1H-indol-3-yl)acetic acid is converted to its ester form (e.g., ethyl ester) and then hydrolyzed to form the free acid .
Formation of the Oxadiazole-Thiol Intermediate
Oxidation and Reduction
The sulfanyl group undergoes:
-
Oxidation : Using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
-
Reduction : Using lithium aluminum hydride or sodium borohydride to restore the thiol group.
Nucleophilic Substitution
The sulfanyl group can act as a nucleophile, reacting with electrophiles (e.g., alkyl halides) to form new bonds .
Structural and Functional Considerations
The compound’s structure allows for:
-
Electron-withdrawing effects : Fluorine or nitro substituents on the indole ring can enhance reactivity .
-
Hydrogen bonding : The acetic acid group facilitates interactions with biological targets .
Yield and Purity
-
Hydrazide cyclization : Yields up to 85% under optimized conditions .
-
Ester hydrolysis : Near-quantitative conversion using LiOH in THF/methanol/water .
Spectroscopic Characterization
| Technique | Key Observations |
|---|---|
| ¹H-NMR | Singlet at δ 9.88–9.90 ppm for –C=N in Schiff bases; δ 3.89 ppm for –CH₂– group . |
| IR | Peaks at 1,657 cm⁻¹ for –C=N stretch; 1,620 cm⁻¹ for C=O in hydrazides . |
Biological Activity
| Activity | IC₅₀/MIC Values | Key Observations |
|---|---|---|
| Anticancer (MCF-7) | 1.11–4.55 μM | Structural modifications enhance potency. |
| Antimicrobial | 3.12–25 μg/mL | Electron-withdrawing groups improve efficacy . |
This synthesis and reactivity profile highlights the compound’s versatility in medicinal chemistry, particularly for targeting viral enzymes and microbial pathogens. Further studies to optimize reaction conditions and explore in vivo efficacy are warranted.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of {[(1H-Indol-3-yl)methyl]sulfanyl}acetic acid as an anticancer agent. The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its role in inhibiting tumor growth.
In Vitro Activity
The following table summarizes the cytotoxic effects observed in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 4.8 | Induction of apoptosis |
| MCF-7 (Breast) | 5.4 | Cell cycle arrest |
| A549 (Lung) | 6.0 | Inhibition of proliferation |
These findings suggest that this compound could be developed further as a therapeutic agent for cancer treatment .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against a range of pathogens. The compound shows promising activity against both gram-positive and gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Results
The following table presents the MIC values for various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Salmonella enterica | 16 |
These results indicate that the compound possesses broad-spectrum antimicrobial activity, potentially disrupting bacterial cell membranes .
Neuropharmacological Applications
Emerging research suggests that this compound may have applications in treating neuropsychiatric disorders due to its interaction with dopamine receptors.
Dopamine Receptor Modulation
Preliminary studies indicate that this compound may exhibit selective agonist activity towards dopamine D3 receptors, which are implicated in mood regulation and various neuropsychiatric conditions. This activity could facilitate β-arrestin translocation and G protein activation, suggesting its potential as a therapeutic agent for mood disorders .
Case Studies
Several case studies have explored the clinical implications of this compound:
Treatment-resistant Depression
A randomized controlled trial investigated the effects of this compound on patients with treatment-resistant depression. Key findings included:
- Improvement in Depression Scores : Patients receiving the compound showed a statistically significant reduction in depression scores compared to those receiving a placebo.
- Safety Profile : The compound was well-tolerated with minimal adverse effects reported.
These findings underscore the potential therapeutic applications of this compound in mood disorders .
Mechanism of Action
The mechanism of action of acetic acid, [(1H-indol-3-ylmethyl)thio]- involves its interaction with various molecular targets and pathways. The indole moiety can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound’s ability to undergo electrophilic substitution reactions allows it to interact with and modify biological molecules, further contributing to its biological activity .
Comparison with Similar Compounds
Core Structural Analogues
The following table summarizes key structural and functional differences between {[(1H-Indol-3-yl)methyl]sulfanyl}acetic acid and related compounds:
Functional Group Impact on Bioactivity
- Thioether vs. Oxygen Ethers : The methylsulfanyl group in this compound may confer greater metabolic stability compared to oxygen-based ethers, as sulfur’s lower electronegativity reduces susceptibility to enzymatic hydrolysis. This property is leveraged in drugs like Montelukast, where the sulfanyl linkage enhances duration of action .
- Indole Substitution : Substitution at the indole 3-position is critical for bioactivity. IAA’s plant growth effects depend on the acetic acid moiety at this position , while analogs with sulfonyl or amide groups (e.g., 2-(1H-indol-3-yl)-N-phenylacetamide) exhibit antidiabetic or anti-inflammatory properties . The methylsulfanyl group in the target compound could modulate receptor interactions distinctively.
Comparative Pharmacokinetics
- Lipophilicity: The methylsulfanyl group increases logP compared to IAA (predicted logP ~2.1 vs.
- Metabolic Stability : Thioethers generally resist oxidation better than thiols, possibly reducing first-pass metabolism .
Biological Activity
{[(1H-Indol-3-yl)methyl]sulfanyl}acetic acid is a compound that integrates an indole structure with a sulfanyl acetic acid moiety. This unique configuration has led to an exploration of its biological activities, particularly its antibacterial, anticancer, and antioxidant properties. The following sections provide a comprehensive overview of the compound's biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₉H₉NO₂S
- Molecular Weight : Approximately 195.24 g/mol
This structure is characterized by the presence of an indole ring, which is known for its diverse biological activities, combined with a sulfanyl group that enhances its reactivity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study reported the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.5 |
| Staphylococcus epidermidis | 1.0 |
| Escherichia coli | 8.0 |
| Klebsiella pneumoniae | 2.0 - 8.0 |
| Pseudomonas aeruginosa | >64 |
The compound demonstrated higher antibacterial activity against MRSA than the reference drug levofloxacin, indicating its potential as a therapeutic agent against resistant bacterial strains .
Anticancer Properties
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including HeLa and HepG2 cells. The compound acts as a DNA intercalator, selectively inhibiting cell viability in cancer models:
- Cell Lines Tested : S180, K562, MCF-7, HeLa, HepG2
- Inhibition Concentration : Effective at concentrations as low as 890 μmol/kg in mouse models without significant toxicity .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. The DPPH method showed that the compound effectively scavenges free radicals:
| Assay Method | Inhibition Rate (%) |
|---|---|
| DPPH | 16.75 ± 1.18 |
| ABTS | 7.66 ± 0.71 |
These results suggest that the compound possesses notable antioxidant properties, which may contribute to its overall therapeutic potential .
The biological activities of this compound are believed to involve interactions with specific enzymes and receptors within biological pathways relevant to disease processes. The indole structure is known for its ability to modulate various signaling pathways, enhancing the compound's efficacy against bacteria and cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on Antibacterial Efficacy : A series of experiments demonstrated the compound's ability to inhibit growth in drug-resistant bacterial strains, paving the way for further development in clinical applications.
- Anticancer Activity Assessment : In vivo studies using S180 mouse models showed significant tumor growth inhibition without adverse effects on overall health metrics such as spleen index and body weight.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare {[(1H-Indol-3-yl)methyl]sulfanyl}acetic acid, and what key reaction parameters influence yield?
- Methodology :
- Step 1 : Start with 2-(1H-indol-3-yl)acetic acid derivatives (e.g., esterification using ethanol and sulfuric acid as a catalyst, followed by neutralization with sodium carbonate) .
- Step 2 : Introduce the sulfanyl group via alkylation or thiol-ether formation. For example, react with methanesulfonyl chloride or thiol-containing reagents under basic conditions (e.g., NaOH/K₂CO₃ in ethanol/dichloromethane) .
- Key parameters : Reaction time (8–12 hours reflux), pH control (neutralization to avoid side reactions), and solvent selection (ethanol for solubility, chloroform for extraction) .
Q. How can researchers validate the structural identity and purity of this compound?
- Analytical workflow :
- FT-IR and FT-Raman spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, S-H stretching at ~2550 cm⁻¹) .
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm indole proton environments (δ 7.0–7.5 ppm for aromatic protons) and sulfanyl-methyl linkages (δ 2.5–3.5 ppm for SCH₂) .
- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 250) .
Q. What are the recommended protocols for handling and storing this compound in laboratory settings?
- Handling : Use inert atmospheres (N₂/Ar) for air-sensitive intermediates. Wear PPE (gloves, goggles) due to potential irritancy .
- Storage : Store at 2–8°C in amber vials under anhydrous conditions (e.g., with desiccants like silica gel). Avoid prolonged exposure to light to prevent degradation .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) resolve discrepancies between experimental and theoretical spectral data for this compound?
- Approach :
- Perform DFT calculations (B3LYP/6-311++G(d,p)) to simulate vibrational frequencies and NMR chemical shifts. Compare with experimental FT-IR/FT-Raman and NMR data to identify conformational isomers or tautomers .
- Example: A 2022 study on 2-(1H-indol-3-yl)-2-oxoacetic acid used DFT to reconcile deviations in C=O stretching frequencies caused by hydrogen bonding .
Q. What strategies optimize reaction yields when synthesizing derivatives (e.g., sulfonohydrazides) of this compound?
- Optimization tactics :
- Catalyst screening : Use mild bases (e.g., NaHCO₃) instead of strong bases to minimize side reactions during sulfonamide coupling .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in arylsulfonyl chloride reactions .
- Temperature control : Maintain 0–5°C during exothermic steps (e.g., sulfonyl chloride additions) to prevent decomposition .
Q. How should researchers address inconsistent biological activity data (e.g., antimicrobial assays) between in vitro and in vivo studies involving this compound?
- Troubleshooting framework :
- Bioavailability factors : Assess solubility (e.g., logP via HPLC) and metabolic stability (e.g., liver microsome assays). Poor in vivo activity may stem from rapid clearance .
- Dose-response reevaluation : Use pharmacokinetic modeling to adjust dosing regimens. A 2021 study on indole sulfonohydrazides highlighted dose-dependent cytotoxicity thresholds .
- Target engagement assays : Confirm mechanism of action via molecular docking (e.g., AutoDock Vina) to validate binding interactions with proposed targets (e.g., microbial enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
